molecular formula C14H17N3 B1517986 5-(Piperidin-1-yl)quinolin-8-amine CAS No. 1152988-09-4

5-(Piperidin-1-yl)quinolin-8-amine

Cat. No.: B1517986
CAS No.: 1152988-09-4
M. Wt: 227.3 g/mol
InChI Key: OROSWPFBXXIKGL-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)quinolin-8-amine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Piperidin-1-yl)quinolin-8-amine is a compound belonging to the quinoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study on various 5,8-quinolinedione derivatives demonstrated that modifications at specific positions (C-6 and C-7) can enhance anticancer activity against different cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.59 µM in HeLeS3 and KB-vin cell lines, indicating potent antiproliferative effects mediated by mechanisms such as mitochondrial dysfunction and apoptosis induction through Bcl-2 modulation .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In vitro studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, with some compounds demonstrating submicromolar activity against chloroquine-resistant strains. For example, a series of piperidine-containing quinolines displayed nanomolar activities against both chloroquine-sensitive and resistant strains of P. falciparum, highlighting their potential as new antimalarial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the piperidine moiety is crucial for enhancing the compound's interaction with biological targets. Studies show that modifications to the quinoline scaffold can significantly alter its efficacy:

Modification Effect on Activity
Substitution at C-6 and C-7Increased anticancer potency
Piperidine ring integrationEnhanced antimalarial activity
Presence of electron-withdrawing groupsImproved interaction with target enzymes

For instance, compounds with a piperidine side chain exhibited improved inhibition of acetylcholinesterase (AChE), with some derivatives showing IC50 values below 20 μM .

Study 1: Anticancer Mechanisms

In a comparative study of various quinoline derivatives, it was found that those with a piperidine substituent not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways. The mechanism involved the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors .

Study 2: Antimalarial Efficacy

A recent study synthesized a library of quinoline-piperidine hybrids and evaluated their antiplasmodial activity. Compounds demonstrated significant potency against both sensitive and resistant strains of P. falciparum, with no observed cytotoxicity in normal cell lines at tested concentrations . This highlights the potential for developing these compounds into effective antimalarial therapies.

Properties

IUPAC Name

5-piperidin-1-ylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROSWPFBXXIKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=NC3=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152988-09-4
Record name 5-(piperidin-1-yl)quinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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